Product packaging for Dimethyl 2,2-dimethylbutanedioate(Cat. No.:CAS No. 49827-44-3)

Dimethyl 2,2-dimethylbutanedioate

Cat. No.: B13903410
CAS No.: 49827-44-3
M. Wt: 174.19 g/mol
InChI Key: XDPQVTCYKCEWAT-UHFFFAOYSA-N
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Description

Contextualization within Substituted Dicarboxylic Acid Diester Chemistry

Dicarboxylic acids and their corresponding diesters are a fundamental class of organic compounds characterized by the presence of two carboxylic acid or ester functional groups. longdom.orglibretexts.org These molecules serve as versatile building blocks in organic synthesis, readily undergoing transformations into other functional groups such as acid chlorides, anhydrides, amides, and alcohols. longdom.org Their utility extends to the formation of cyclic compounds through reactions like the Dieckmann condensation and their participation in polymerization reactions to form commercially important materials like polyesters. libretexts.orgdigitellinc.com

Substituted dicarboxylic acid diesters, such as Dimethyl 2,2-dimethylbutanedioate, possess additional functional groups or alkyl chains on their carbon backbone. This substitution significantly influences the molecule's physical and chemical properties, including its acidity, reactivity, and conformational preferences. libretexts.org The presence of geminal disubstitution, as seen in this compound, where two methyl groups are attached to the same carbon atom, imparts specific steric and electronic effects that are of great interest to chemists. researchgate.netnih.gov

Historical Development of Synthetic Approaches for Geminally Disubstituted Butanedioates

The synthesis of geminally disubstituted butanedioates, also known as gem-disubstituted succinates, has evolved over time, driven by the need for these structures in various fields, including medicinal chemistry. nih.gov Early methods often relied on classical organic reactions, which, while effective, sometimes involved harsh conditions or multiple steps.

More recent developments have focused on creating more efficient and environmentally friendly synthetic routes. For instance, one patented method describes a two-step process starting from 2,2-dimethyl-1,3-propanediol. google.com This diol is first oxidized to form a crude 2,2-dimethylmalonic acid, which is then purified through recrystallization. google.com The subsequent esterification with methanol (B129727), catalyzed by a Lewis acid and using an alkane as a water-carrying agent, yields the final product, Dimethyl 2,2-dimethylmalonate, a closely related compound. google.com This approach highlights the ongoing efforts to reduce costs and improve the environmental profile of these syntheses. google.com

Importance of this compound as a Key Synthetic Intermediate

The gem-dimethyl group is a recurring motif in many natural products with clinical significance, including taxanes, statins, and certain antibiotics. nih.gov Medicinal chemists have strategically incorporated this structural feature into drug candidates to enhance properties such as target engagement, potency, and metabolic stability. researchgate.netnih.gov The Thorpe-Ingold effect, which describes the acceleration of cyclization reactions due to gem-disubstitution, is a key principle that underscores the utility of these compounds in constructing complex molecular architectures. nih.gov

This compound serves as a valuable precursor in the synthesis of more complex molecules. Its diester functionality allows for selective modification, enabling the introduction of diverse chemical entities. The gem-dimethyl group can provide steric bulk, influencing the conformation of the final product and potentially enhancing its biological activity by promoting favorable interactions with protein binding sites. researchgate.net

Overview of Current Research Trajectories and Academic Significance

Current research involving substituted dicarboxylic acid diesters is multifaceted, spanning from the development of novel synthetic methodologies to their application in materials science and medicinal chemistry. A significant trend is the focus on "green chemistry," which aims to create more sustainable chemical processes. solubilityofthings.com This includes the use of bio-based starting materials and enzymatic catalysis for the synthesis of dicarboxylate diesters, which are being explored as eco-friendly plasticizers. digitellinc.commdpi.com

The academic significance of compounds like this compound is evident in the continuous exploration of their chemical space. Researchers are investigating the impact of substitutions, such as gem-difluorination, on the physicochemical properties of related molecules to guide rational drug design. nih.gov Furthermore, the development of advanced catalytic systems, including N-heterocyclic carbenes, for the efficient transformation of related functionalities continues to be an active area of research. mdpi.com The unique properties conferred by the gem-disubstituent effect remain a subject of computational and experimental studies, aiming to better understand and exploit this phenomenon in intramolecular processes. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O4 B13903410 Dimethyl 2,2-dimethylbutanedioate CAS No. 49827-44-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2,2-dimethylbutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-8(2,7(10)12-4)5-6(9)11-3/h5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPQVTCYKCEWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90964425
Record name Dimethyl 2,2-dimethylbutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49827-44-3
Record name Butanedioic acid, 2,2-dimethyl-, 1,4-dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049827443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 2,2-dimethylbutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactions Involving Dimethyl 2,2 Dimethylbutanedioate:

Studies on Ester Hydrolysis and Transesterification Pathways and Kinetics

Ester hydrolysis and transesterification are fundamental reactions of Dimethyl 2,2-dimethylbutanedioate, proceeding via nucleophilic acyl substitution. libretexts.org Hydrolysis involves the reaction with water to yield the corresponding carboxylic acids, while transesterification involves the exchange of the methoxy (B1213986) groups with a different alcohol.

The hydrolysis of dicarboxylic esters like this compound is a consecutive process that occurs in two distinct steps. zenodo.org The first step is the hydrolysis of one ester group to form a monoester, followed by the hydrolysis of the second ester group to yield the final dicarboxylic acid (2,2-dimethylbutanedioic acid).

Consecutive Hydrolysis Pathway

Step Reactant Nucleophile Product
1 This compound H₂O Methyl 3-carboxy-3-methylbutanoate

| 2 | Methyl 3-carboxy-3-methylbutanoate | H₂O | 2,2-Dimethylbutanedioic acid |

The kinetics of these reactions are typically studied under acidic or basic conditions. Alkaline hydrolysis, also known as saponification, is generally a second-order reaction, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org However, when the hydroxide ion is in large excess, the reaction can be treated as a pseudo-first-order process. chemrxiv.org The rate of hydrolysis is significantly influenced by steric effects. The gem-dimethyl group at the C2 position sterically hinders the nucleophilic attack of the hydroxide ion on the adjacent carbonyl carbon, which is expected to result in a slower reaction rate compared to less hindered esters like dimethyl succinate (B1194679). chemrxiv.org Studies on various esters have shown that steric bulk near the reaction center decreases the rate of hydrolysis.

Transesterification follows a similar mechanistic pathway, with an alcohol molecule acting as the nucleophile instead of water. The reaction is typically catalyzed by an acid or a base. The equilibrium of the reaction can be shifted by using a large excess of the reactant alcohol or by removing the methanol (B129727) by-product as it forms.

Nucleophilic Acyl Substitution Mechanisms at Diester Centers

The core mechanism governing hydrolysis, transesterification, and other related reactions of this compound is nucleophilic acyl substitution. masterorganicchemistry.comyoutube.com This mechanism is distinct from Sₙ1 and Sₙ2 reactions and proceeds through a two-step addition-elimination process. libretexts.org

The general mechanism unfolds as follows:

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon of one of the ester groups. This step breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with an sp³-hybridized carbon. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is a high-energy species. It collapses by reforming the carbon-oxygen π-bond, which is energetically favorable. This step is completed by the simultaneous elimination of the leaving group, which in this case is a methoxide (B1231860) ion (⁻OCH₃). libretexts.orglibretexts.org

This addition-elimination sequence results in the net substitution of the methoxy group with the incoming nucleophile. libretexts.org The reaction's favorability is dictated by the relative basicity of the nucleophile and the leaving group; the reaction generally proceeds in the direction that ejects the stronger base. masterorganicchemistry.com

Intramolecular Reactions and Cyclization Mechanisms of Diester Derivatives

Derivatives of diesters are well-known to undergo intramolecular reactions to form cyclic structures, particularly five- and six-membered rings which are thermodynamically stable. masterorganicchemistry.com While this compound itself lacks the α-protons necessary for a classic intramolecular reaction like the Dieckmann condensation, its derivatives or its transformation products can undergo cyclization.

A significant example is cyclization following a reductive transformation. The reduction of a diester can yield a diol, which can subsequently cyclize. More directly, the reductive transformation of a related diester, dimethyl succinate, is known to produce a cyclic compound, γ-butyrolactone (GBL). nih.gov This process involves the hydrogenation of one ester group and subsequent intramolecular attack and elimination of methanol. A similar pathway can be proposed for a derivative of this compound, where reduction of one ester group could be followed by an intramolecular transesterification to form a substituted lactone.

Copper-catalyzed oxidative C–H/O–H cross-coupling has also been described as a method for the intramolecular cyclization of certain ester-containing derivatives to form heterocyclic structures like benzoxazoles. rsc.org This highlights that under specific catalytic conditions, derivatives can be designed to favor intramolecular ring formation.

Reductive Transformations and Hydrogenation Mechanisms

The ester groups of this compound can be reduced to alcohols through catalytic hydrogenation. This transformation is a reduction reaction that adds hydrogen across the carbon-oxygen double bond. libretexts.org The process requires a metal catalyst, such as copper-based catalysts, palladium, or platinum, to facilitate the reaction with molecular hydrogen (H₂). nih.govlibretexts.org

The mechanism for the hydrogenation of diesters is often described by the Langmuir-Hinshelwood model, which has been applied to the hydrogenation of the structurally similar dimethyl succinate (DMS). nih.gov The key steps in this catalytic cycle are:

Adsorption: Both molecular hydrogen and the diester reactant adsorb onto the surface of the metal catalyst. Hydrogen typically undergoes dissociative adsorption, breaking into individual hydrogen atoms bound to the catalyst surface. nih.gov

Surface Reaction: The adsorbed ester molecule reacts with the adsorbed hydrogen atoms in a stepwise manner. One of the ester groups is hydrogenated to an intermediate which can then be further reduced.

Desorption: The final product, in this case, 2,2-dimethylbutane-1,4-diol, desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle.

Kinetic studies on the hydrogenation of dimethyl succinate over copper catalysts show that reaction conditions such as temperature and pressure significantly impact the conversion and product selectivity. nih.gov For instance, increasing temperature and pressure generally promotes the conversion of the starting material. nih.gov A similar dependency would be expected for this compound, although the specific rates would be influenced by its unique steric profile.

Effect of Temperature on Dimethyl Succinate (DMS) Hydrogenation nih.gov (Data shown for illustrative purposes, based on a similar compound)

Temperature (°C) DMS Conversion (%) γ-Butyrolactone (GBL) Selectivity (%)
210 65 95
220 80 93

Advanced Spectroscopic and Chromatographic Characterization Methodologies:

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Assignment

High-Resolution NMR spectroscopy is an indispensable tool for the structural elucidation of Dimethyl 2,2-dimethylbutanedioate. Both ¹H and ¹³C NMR provide specific information about the chemical environment of each atom in the molecule.

The structure of this compound, CH₃OOC-C(CH₃)₂-CH₂-COOCH₃, contains several distinct proton and carbon environments.

¹H NMR Spectroscopy : The proton NMR spectrum is predicted to show four distinct signals, all of which would be singlets due to the absence of adjacent protons for spin-spin coupling. The integration of the peak areas, which is proportional to the number of protons causing the signal, is crucial for assignment. For instance, in analogous compounds like methyl 2,2-dimethylpropanoate, the integrated peak areas correspond directly to the ratio of the numbers of protons responsible for each peak. libretexts.org

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides evidence for the number of different carbon atom environments. docbrown.info For this compound, six unique carbon signals are expected: one for the equivalent geminal methyl groups, one for the quaternary carbon, one for the methylene (B1212753) carbon, two for the non-equivalent carbonyl carbons of the ester groups, and two for the non-equivalent methoxy (B1213986) carbons.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Integration (for ¹H) Assignment
¹H ~ 1.2 Singlet 6H C(CH ₃)₂
¹H ~ 2.6 Singlet 2H -CH ₂-
¹H ~ 3.6 Singlet 3H -C(CH₃)₂-COOCH
¹H ~ 3.7 Singlet 3H -CH₂-COOCH
¹³C ~ 25 Quartet C(C H₃)₂
¹³C ~ 45 Singlet C (CH₃)₂
¹³C ~ 50 Triplet -C H₂-
¹³C ~ 52 Quartet -COOC H₃
¹³C ~ 53 Quartet -COOC H₃
¹³C ~ 172 Singlet -C =O

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₈H₁₄O₄. nih.gov

Under electron ionization (EI), the molecule is ionized to form a molecular ion, [M]⁺•. For many esters, this molecular ion can be unstable and may not be readily observed in the spectrum. docbrown.info The fragmentation pattern provides a fingerprint that aids in identification. Key fragmentation pathways for this compound would involve the cleavage of the ester groups and the carbon-carbon backbone.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Formula of Lost Neutral
143 [M - OCH₃]⁺ CH₃O
115 [M - COOCH₃]⁺ COOCH₃
101 [M - CH₂COOCH₃]⁺ C₃H₅O₂
88 [CH₂COOCH₃]⁺• C₄H₆O₂

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is dominated by a very strong absorption band characteristic of the ester carbonyl (C=O) stretch. Additional key absorptions include C-O stretching from the ester linkage and C-H stretching from the aliphatic methyl and methylene groups. nist.gov

Raman Spectroscopy : Raman spectroscopy provides complementary information. The C-C backbone and symmetric vibrations often produce strong signals in the Raman spectrum, whereas the polar carbonyl group stretch is also observable.

Table 3: Key Vibrational Spectroscopy Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity (IR)
C-H (alkane) Stretch 2850 - 3000 Medium to Strong
C=O (ester) Stretch 1730 - 1750 Very Strong

Chromatographic Separation Techniques (Gas Chromatography, High-Performance Liquid Chromatography) for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures or impurities and for assessing its purity.

Gas Chromatography (GC) : Due to its volatility, this compound is well-suited for GC analysis. For purity assessment, a sample is passed through a capillary column, often a polar one such as a wax column for analyzing esters. researchgate.net Impurities are separated based on their boiling points and interactions with the column's stationary phase, appearing as distinct peaks in the chromatogram. The purity can be determined by calculating the relative area of the main peak.

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique for both analysis and preparative separation. A reverse-phase method, using a C8 or C18 column, would be appropriate. rsc.org The mobile phase would typically consist of a mixture of acetonitrile (B52724) and water, potentially with an acid modifier. sielc.com While the compound has a weak UV chromophore, a UV detector can be used, or alternatively, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. rsc.org

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS) in Complex Reaction Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are powerful tools for the analysis of complex mixtures containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the premier technique for identifying and quantifying volatile compounds in complex matrices. The gas chromatograph separates the individual components of a mixture, and the mass spectrometer provides a mass spectrum for each, allowing for positive identification. nih.gov Methods often employ a 5% phenyl methyl siloxane column due to its robustness and wide applicability. nih.gov Analysis can involve reviewing the total ion chromatogram (TIC) for an overview of all eluted compounds and using extracted ion chromatograms (EICs) to selectively search for the characteristic mass fragments of the target analyte, greatly enhancing sensitivity and selectivity. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) : For analyses where GC is not suitable, or for higher throughput, LC-MS and its variant, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are employed. mdpi.com This technique separates compounds in the liquid phase before they are introduced into the mass spectrometer. When using LC-MS, it is crucial that the mobile phase components are volatile; for instance, formic acid is used as a modifier instead of non-volatile acids like phosphoric acid. sielc.com UPLC-MS/MS offers increased speed and sensitivity, making it a valuable tool for the rapid analysis of numerous samples. mdpi.com

Computational and Theoretical Studies on Dimethyl 2,2 Dimethylbutanedioate and Analogs:

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Conformational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the electronic structure and conformational landscape of molecules. researchgate.netchemrj.org DFT has become a primary tool for computational organic chemists due to its balance of accuracy and computational cost. researchgate.net These methods are used to determine molecular geometries, vibrational frequencies, and electronic properties, such as the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netchemrj.org

For analogs like dimethyl fumarate (B1241708), DFT calculations have been employed to investigate structural, electronic, and optical properties in both molecular and crystalline forms. researchgate.net Such studies can predict band-gap energies and provide insights that could lead to applications in fields like optoelectronics. researchgate.net In the case of dimethyl-2-(5-acetyl-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-(triphenylphosphinylidene)succinate, a complex succinate (B1194679) derivative, DFT at the B3LYP functional level was used to compute vibrational wavenumbers and chemical shifts, which showed good agreement with experimental FT-IR and NMR data. researchgate.net

Conformational analysis using DFT helps identify the most stable three-dimensional arrangements of a molecule. For flexible molecules like esters, multiple conformations (rotamers) can exist due to rotation around single bonds. While specific DFT studies on the conformational analysis of Dimethyl 2,2-dimethylbutanedioate are not prevalent in public literature, the methodology is well-established. For instance, in substituted cyclohexanes, computational programs are used to optimize structures and confirm the lowest energy conformations. mdpi.com This same principle applies to acyclic esters, where DFT can calculate the relative energies of different conformers to predict their equilibrium populations.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.comdovepress.com This technique is particularly valuable for understanding intermolecular interactions and the influence of the environment, such as a solvent, on molecular behavior. mdpi.comdovepress.comacs.orgosti.gov

MD simulations have been used to investigate the solvation of analogous compounds like dimethyl succinate in aqueous solutions. A study on dimethyl succinate in a sodium hydroxide (B78521) aqueous solution used MD simulations to explore its transport mechanism and solvation free energies. acs.org The simulations revealed that dimethyl succinate molecules tend to accumulate at the aqueous/vapor interface, and the major contribution to this phenomenon comes from electrostatic interactions. acs.org Such studies are crucial as the thermodynamics of solvent reorganization upon ligand binding is a key contributor to the free energy of complex formation.

The choice of solvent can significantly alter the conformational preferences of a molecule. For example, MD simulations of polymers like polyethylene (B3416737) oxide (PEO) in various solvents showed that the preference for gauche or trans conformations of the O-C-C-O dihedral angle changed depending on the solvent's polarity. rutgers.edu Similarly, MD simulations can be used to study how this compound interacts with different solvents, predicting its solubility and how its conformation might adapt to polar or non-polar environments. rsc.org These simulations typically involve defining a force field (like OPLS-AA) for the molecule and the solvent to calculate the forces between atoms and integrate Newton's equations of motion. mdpi.comrsc.org

Reaction Pathway Elucidation and Transition State Analysis

Theoretical chemistry provides indispensable tools for elucidating reaction mechanisms by mapping potential energy surfaces and identifying transition states. wikipedia.orgumn.edu Transition State Theory (TST) is a cornerstone concept that explains reaction rates by assuming a quasi-equilibrium between reactants and the activated complex at the transition state. mdpi.comwikipedia.orgbath.ac.uk

A likely synthetic route to this compound is through a Michael addition (conjugate addition) reaction. wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile (a Michael donor) adds to an α,β-unsaturated carbonyl compound (a Michael acceptor). chemistrysteps.comlibretexts.org The mechanism involves the formation of an enolate, which then attacks the β-carbon of the unsaturated system. chemistrysteps.comlibretexts.orgyoutube.com Computational methods like DFT can be used to model this entire process. Researchers can calculate the energies of reactants, intermediates, transition states, and products to construct a detailed reaction profile. This allows for the determination of activation barriers, which are crucial for understanding reaction kinetics. umn.edu

Stereochemical Prediction and Analysis of Isomeric Forms

Computational methods are frequently used for the prediction and analysis of stereoisomers. youtube.comnih.govrsc.org Stereoisomers are molecules with the same molecular formula and connectivity but different three-dimensional arrangements of atoms. youtube.commsu.eduwikipedia.org

This compound itself does not possess a stereocenter in the traditional sense. The carbon at the 2-position is bonded to two identical methyl groups, making it achiral. Therefore, it does not have enantiomers or diastereomers. youtube.commsu.edu

However, the broader class of butanedioate analogs can exhibit various forms of stereoisomerism. For example, if the substituents at the 2 and 3 positions are different, chiral centers can arise, leading to the possibility of multiple stereoisomers. According to the Le Bel-van't Hoff rule, a molecule with n asymmetric carbon atoms can have a maximum of 2ⁿ stereoisomers. wikipedia.org Computational chemistry can be used to:

Determine Relative Stabilities: Calculate the energies of different diastereomers to predict which is the most stable.

Predict Spectroscopic Properties: Simulate NMR or electronic circular dichroism (ECD) spectra to help in the experimental assignment of absolute configurations.

Analyze Conformational Isomers: Even in achiral molecules like this compound, different spatial arrangements known as conformers or rotamers exist due to rotation around single bonds. The relative energies and populations of these conformers can be analyzed using methods like DFT, as discussed in section 5.1. Studies on related cyclic compounds, such as 2,5-dimethyl-1,3-dioxane, have used quantum-chemical methods to investigate the potential energy surfaces of cis- and trans-isomers and their various chair and twist-boat conformations. bath.ac.uk

Reactivity and Derivatization Research of Dimethyl 2,2 Dimethylbutanedioate:

Reactions with Nucleophiles and Electrophiles

The ester carbonyls of Dimethyl 2,2-dimethylbutanedioate are the primary sites for nucleophilic attack. Reactions with nucleophiles such as amines, Grignard reagents, and hydrides can lead to the formation of amides, tertiary alcohols, and diols, respectively. The gem-dimethyl group can sterically hinder the approach of bulky nucleophiles, potentially affecting reaction rates compared to unsubstituted or monosubstituted succinates.

Electrophilic reactions at the ester oxygen are also possible, such as protonation under acidic conditions, which activates the carbonyl group towards nucleophilic attack. However, the carbon framework of the molecule is generally unreactive towards electrophiles, with the exception of the α-protons at the C3 position, which can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles.

A notable reaction involving nucleophilic attack is the Michael-type addition. While this compound itself is not an α,β-unsaturated ester, its derivatives can be. For instance, related compounds like dimethyl fumarate (B1241708) readily react with thiols such as glutathione (B108866) in a Michael addition. nih.gov

Table 1: General Reactions with Nucleophiles and Electrophiles

Reactant TypeReagent ExampleProduct Type
Nucleophile (Nitrogen)Ammonia (B1221849)/Primary AmineDiamide (B1670390)
Nucleophile (Carbon)Grignard Reagent (e.g., CH₃MgBr)Ditertiary Alcohol
Nucleophile (Hydride)Lithium Aluminum Hydride (LiAlH₄)Diol
Base (Enolate Formation)Sodium Hydride (NaH)Enolate
Electrophile (for enolate)Alkyl Halide (e.g., CH₃I)Alkylated Diester

Formation of Complex Cyclic and Heterocyclic Derivatives

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of cyclic and heterocyclic compounds.

One of the most important intramolecular cyclization reactions for diesters is the Dieckmann condensation . wikipedia.orgyoutube.comucla.eduyoutube.com This reaction involves the intramolecular reaction of a diester with a base to form a β-keto ester. For this compound, which is a 1,4-diester, treatment with a strong base like sodium ethoxide would be expected to yield a five-membered cyclic β-keto ester. The gem-dimethyl group would remain at the position adjacent to the newly formed ketone.

The Stobbe condensation is another significant reaction for succinate (B1194679) esters, reacting with aldehydes or ketones in the presence of a base to yield alkylidenesuccinic acids or their esters. organicreactions.orgwikipedia.orgslideshare.netresearchgate.netyoutube.com This reaction provides a pathway to highly functionalized unsaturated dicarboxylic acid derivatives, which can be further cyclized to form lactones or other heterocyclic systems. The mechanism involves the formation of a γ-lactone intermediate. wikipedia.org

Furthermore, the diol obtained from the reduction of this compound can serve as a precursor to various heterocyclic systems through subsequent cyclization reactions, for example, by forming cyclic ethers or esters (lactones). The synthesis of various heterocyclic compounds, such as pyrroles, pyrazoles, and triazoles, often involves the use of dicarbonyl compounds or their derivatives as starting materials. mdpi.comosi.lv

Selective Mono-ester Transformations and Related Reactions

The selective transformation of one of the two ester groups in a symmetric diester like this compound is a valuable synthetic strategy, leading to the formation of mono-acid mono-esters. These half-esters are important building blocks for the synthesis of more complex, non-symmetrical molecules. researchgate.nettdl.orgtdl.org

Selective monohydrolysis, or saponification, can be achieved under carefully controlled conditions. Research has shown that using a semi-two-phase system with THF-aqueous NaOH at low temperatures can be highly efficient for the selective monohydrolysis of symmetric diesters, particularly those with geminal substitution. organic-chemistry.org The gem-dimethyl group in this compound is expected to influence the conformation of the molecule, potentially favoring the hydrolysis of one ester group over the second due to steric and electronic effects. The use of quaternary ammonium (B1175870) salts as phase-transfer catalysts has also been shown to promote selective monohydrolysis of symmetric diesters. nih.gov

Table 2: Conditions for Selective Monohydrolysis of Symmetric Diesters

MethodReagentsKey ConditionsReference
Semi-two-phase SystemTHF, aqueous NaOH0 °C organic-chemistry.org
Phase-Transfer CatalysisQuaternary Ammonium Salt (e.g., TEAB), NaOHWater-organic solvent mixture nih.gov

Interconversion to Amides, Anhydrides, and Other Functional Groups

This compound can be readily converted into a variety of other functional groups.

Amides: Reaction with ammonia or primary or secondary amines, typically at elevated temperatures, can convert the ester groups into amides. The formation of a diamide is the expected outcome when an excess of the amine is used.

Anhydrides: While direct conversion from the diester is not a standard procedure, this compound is closely related to 2,2-dimethylsuccinic acid (the corresponding dicarboxylic acid). nih.govsigmaaldrich.com This diacid can be readily converted to 2,2-dimethylsuccinic anhydride (B1165640) by heating with a dehydrating agent such as acetic anhydride. prepchem.comnih.govsigmaaldrich.com The gem-dimethyl effect has been studied in the context of succinic acid anhydride equilibrium, where it is suggested that the gem-disubstitution can facilitate ring closure. rsc.org

Other Functional Groups:

Reduction: As mentioned earlier, strong reducing agents like lithium aluminum hydride will reduce the ester groups to primary alcohols, yielding 2,2-dimethylbutane-1,4-diol.

Hydrolysis: Complete hydrolysis of both ester groups under acidic or basic conditions yields 2,2-dimethylsuccinic acid. nih.govebi.ac.uk

Stereoselective Derivatization Strategies

The concept of stereoselectivity becomes relevant when new chiral centers are introduced into a molecule during a reaction. inflibnet.ac.inmasterorganicchemistry.comyoutube.com While this compound itself is achiral, its derivatization can lead to the formation of stereoisomers.

For instance, if the enolate of this compound reacts with an electrophile that introduces a new substituent at the C3 position, a new chiral center is created. The approach of the electrophile to the planar enolate can be influenced by the existing gem-dimethyl group, potentially leading to diastereoselectivity if another chiral center is present in the molecule or if a chiral auxiliary is used.

Stereoselective synthesis strategies often involve the use of chiral catalysts or reagents to control the stereochemical outcome of a reaction. nih.govnih.gov For example, a stereoselective reduction of a ketone derivative of this compound could yield a chiral alcohol. Similarly, stereoselective alkylation of the enolate could be achieved using a chiral phase-transfer catalyst or a chiral base. While specific studies on stereoselective derivatization of this compound are not widely reported, the principles of asymmetric synthesis are applicable. researchgate.net

Applications of Dimethyl 2,2 Dimethylbutanedioate in Specialized Chemical Research:

Role as a Building Block in Complex Organic Synthesis

Dimethyl 2,2-dimethylbutanedioate serves as a valuable building block in the intricate world of organic synthesis. solubilityofthings.com Its structure, featuring two ester functional groups and a quaternary carbon center, allows for a variety of chemical transformations, making it a versatile precursor for more complex molecules.

The presence of the gem-dimethyl group provides steric hindrance that can influence the stereoselectivity of reactions at adjacent positions. This steric control is a crucial aspect in the synthesis of complex target molecules with specific three-dimensional arrangements. Chemists can selectively hydrolyze one of the ester groups, followed by further functionalization, to create a range of derivatives.

For instance, the diester can undergo Claisen condensation reactions, although the quaternary carbon prevents enolization at the C2 position. However, reactions at the C3 position are possible, leading to the formation of new carbon-carbon bonds and the construction of more elaborate molecular frameworks. The synthesis of related compounds, such as dimethyl succinyl succinate (B1194679), highlights the utility of succinate derivatives in building larger, functionalized molecules. google.com Furthermore, the principles of using bio-based succinic acid to create aromatic polyesters can be conceptually applied to understand how this compound could serve as a starting material for novel polymeric structures. rsc.org

Key Synthetic Transformations:

Reaction TypeReagents/ConditionsPotential Products
Selective HydrolysisLimited base or enzymatic conditionsMono-acid mono-ester derivatives
ReductionReducing agents like Lithium aluminum hydride2,2-dimethylbutane-1,4-diol
AminolysisAminesDiamides or amino-ester derivatives

Utilization as a Monomer or Intermediate in Polymer Science and Materials Research

In the realm of polymer science, this compound holds potential as a monomer or an intermediate for the synthesis of novel polyesters and other polymers. The two ester functionalities allow it to participate in polycondensation reactions with diols to form polyester (B1180765) chains.

The incorporation of the 2,2-dimethylbutanedioate unit into a polymer backbone is expected to influence the material's properties significantly. The gem-dimethyl group can restrict chain rotation, leading to increased rigidity and a higher glass transition temperature (Tg) of the resulting polymer. This can be advantageous for applications requiring materials with enhanced thermal stability.

While direct polymerization studies of this compound are not extensively documented in publicly available literature, research on analogous monomers like itaconates and other succinates provides valuable insights. For example, the enzymatic polymerization of dimethyl itaconate with diols to produce aliphatic polyesters demonstrates the feasibility of using substituted dicarboxylic acid esters in polymer synthesis. rsc.orgmdpi.com The challenges and successes in the polymerization of other sterically hindered monomers, such as di-n-butyl itaconate, also offer a framework for understanding the potential polymerization behavior of this compound. mdpi.com

Potential Polymer Properties Influenced by the 2,2-Dimethylbutanedioate Monomer:

PropertyExpected Influence of the Monomer
Thermal StabilityIncreased due to restricted chain mobility
Mechanical StrengthPotentially enhanced rigidity
SolubilityModified by the hydrophobic gem-dimethyl groups
BiodegradabilityMay be influenced by the steric hindrance around the ester linkages

Application as a Synthetic Scaffold in Medicinal Chemistry Research

The structural motif of this compound presents an interesting scaffold for the design and synthesis of new therapeutic agents in medicinal chemistry. A synthetic scaffold is a core molecular structure upon which various functional groups can be systematically added to explore structure-activity relationships (SAR).

The 2,2-dimethylsuccinic acid core, obtainable from the hydrolysis of the dimethyl ester, provides a rigid framework that can position appended functional groups in a well-defined spatial orientation. This is critical for optimizing interactions with biological targets such as enzymes and receptors. The gem-dimethyl group can also serve as a bioisostere for other chemical groups and can enhance the metabolic stability of a drug candidate by shielding adjacent functional groups from enzymatic degradation.

While specific examples of drugs based on a this compound scaffold are not prevalent, the general utility of succinic acid derivatives in medicine is well-established. For instance, 2,2-dimethylbutyric acid, a related compound, is a metabolite of the drug simvastatin (B1681759) and has been investigated for therapeutic applications. nih.gov The synthesis of novel 2,2-dimethylthiochromanones as anti-leishmanial agents, which involves the challenging introduction of a gem-dimethyl group, underscores the interest in this structural feature for creating bioactive molecules. nih.gov

Use in the Development of Novel Catalysts and Ligand Systems

A significant application of the 2,2-dimethylbutanedioate moiety is in the construction of novel catalysts and ligand systems, particularly in the field of coordination chemistry and materials science. The deprotonated form, 2,2-dimethylsuccinate, can act as a dicarboxylate ligand, bridging metal centers to form metal-organic frameworks (MOFs) and coordination polymers.

Research has shown that the 2,2-dimethylsuccinate ligand is an excellent and versatile platform for producing layered inorganic-organic frameworks. rsc.orgkent.ac.uk These materials are of interest for their potential applications in catalysis, gas storage, and as precursors to functional nanosheets. The structure of these frameworks can be tuned by changing the metal cation, leading to materials with different layer topologies and properties. rsc.orgkent.ac.uk

The steric bulk of the gem-dimethyl groups on the ligand can influence the coordination environment around the metal center, potentially creating unique catalytic sites. These sterically demanding ligands can affect the accessibility of the metal center to substrates, thereby influencing the selectivity of catalytic reactions. The development of copper(II) complexes with various ligands for catalytic oxidation reactions highlights the importance of ligand design in creating effective catalysts. researchgate.net

Examples of Metal-Organic Frameworks with 2,2-Dimethylsuccinate Ligands:

Metal CationResulting Framework StructurePotential ApplicationReference
Manganese (Mn²⁺)Layered framework suitable for nanosheet exfoliationCatalysis, Nanosheet production rsc.org
Lithium (Li⁺)Layered frameworkIon-exchange, Catalysis rsc.orgkent.ac.uk
Cobalt (Co²⁺)Layered framework with interesting magnetic propertiesMagnetic materials, Catalysis rsc.orgkent.ac.uk
Zinc (Zn²⁺)Layered frameworkLuminescent materials, Catalysis rsc.orgkent.ac.uk

Research in Advanced Solvent Systems and Reaction Media

This compound, like other dialkyl succinates, has potential applications as a specialized solvent and reaction medium. Its physical properties, such as a relatively high boiling point and moderate polarity, make it a candidate for use in reactions that require elevated temperatures.

The ester functionalities can engage in dipole-dipole interactions, allowing it to dissolve a range of polar and non-polar compounds. Research into the solubility of dimethyl butanedioate (dimethyl succinate) indicates its utility as a solvent in certain chemical transformations. solubilityofthings.com The presence of the gem-dimethyl groups in this compound would likely decrease its polarity compared to the unsubstituted analogue, offering a different solvent environment.

Furthermore, its derivatives can be produced from renewable resources, aligning with the principles of green chemistry. solubilityofthings.com The use of such bio-based solvents is an active area of research aimed at reducing the environmental impact of chemical processes. The investigation of reaction kinetics and mechanisms in different solvent environments is crucial for process optimization, and compounds like this compound could offer unique properties as a reaction medium.

Emerging Research Directions and Future Outlook:

Integration with Flow Chemistry and Continuous Processing Technologies for Diester Synthesis

The shift from batch to continuous flow processing represents a paradigm change in chemical manufacturing, offering enhanced safety, scalability, and process control. For the synthesis of diesters such as Dimethyl 2,2-dimethylbutanedioate, flow chemistry enables superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates.

Recent studies have demonstrated the successful application of continuous flow systems for the production of various dialkyl succinates. For instance, microwave-assisted continuous esterification of succinic acid using a homogeneous acid catalyst has been achieved with very short residence times (around 320 seconds). researchgate.net This method allows for rapid heating and precise temperature control, leading to high productivity. researchgate.net Another approach involves the trans-esterification of a parent diester, like dimethyl succinate (B1194679), in a flow reactor using an enzymatic catalyst, which can reach optimal conditions in minutes. researchgate.netgrafiati.com

ParameterBatch ProcessingContinuous Flow Processing
Heat Transfer Often inefficient, leading to temperature gradients.Highly efficient, ensuring uniform temperature.
Scalability Difficult; often requires re-optimization of conditions.Simpler; achieved by running the system for longer.
Safety Higher risk due to large volumes of reagents.Inherently safer with small reaction volumes at any time.
Process Control Less precise control over residence time and mixing.Precise control over all reaction parameters.
Productivity Can be lower due to downtime between batches.Higher productivity and space-time yield. researchgate.net
Example Traditional esterification in a large reaction vessel.Microwave-assisted or enzyme-catalyzed synthesis in a flow reactor. researchgate.net

Biocatalysis and Enzymatic Transformations in Diester Chemistry

The demand for greener and more sustainable chemical processes has propelled biocatalysis to the forefront of modern synthesis. Enzymes offer unparalleled selectivity (chemo-, regio-, and enantioselectivity) and operate under mild conditions, reducing energy consumption and the formation of unwanted byproducts. nih.gov

For the synthesis of diesters, lipases are particularly prominent. Enzymes like Candida antarctica lipase (B570770) B (CALB), often immobilized on a solid support (e.g., Novozym 435), have been effectively used for the esterification and transesterification of dicarboxylic acids and their esters. researchgate.netnih.gov Chemoenzymatic strategies, which combine chemical and enzymatic steps, are also being developed. For example, a continuous flow system for the trans-esterification of dimethyl succinate using lipase Cal B has been developed, highlighting the synergy between biocatalysis and flow chemistry. researchgate.netresearchgate.net

The use of biocatalysts circumvents issues associated with traditional acid catalysis, such as side reactions and the formation of colored or odorous impurities, which is particularly important for applications in cosmetics or specialty chemicals. nih.gov Research is ongoing to discover and engineer more robust enzymes with broader substrate scopes and enhanced stability, further expanding the industrial applicability of biocatalysis in diester production. nih.gov

Catalyst SystemSubstratesKey ConditionsOutcomeReference
Lipase Cal B Dimethyl succinate & various alcoholsContinuous flow, 40 °C, 14 min residence timeContinuous production of dialkyl succinates researchgate.net
Novozym 435 Dimethyl-2,5-furandicarboxylate & aliphatic diaminesToluene, 90 °CSynthesis of polyamides with molecular weight up to 48.3 kDa nih.gov
Sulfuric Acid Succinic acid & various alcoholsMicrowave-assisted flow, 65–115 °C, ~320 s residence timeHigh productivity of dialkyl succinates researchgate.net

Exploration of Photoredox and Electrochemistry in Diester Synthesis

Photoredox catalysis and electrosynthesis have emerged as powerful tools in organic chemistry, utilizing light and electricity, respectively, to drive chemical reactions. rsc.orgnih.gov These methods provide novel pathways for bond formation under exceptionally mild conditions and are particularly adept at generating radical intermediates from readily available starting materials like carboxylic acids. nih.govnih.gov

For the synthesis of diesters or their precursors, these techniques offer innovative strategies. For instance, the anodic oxidation of carboxylic acids (a key step in the Kolbe electrolysis) can lead to radical decarboxylation, forming alkyl radicals that can be trapped or dimerize. nih.gov This principle could be adapted for novel C-C bond-forming reactions starting from dicarboxylic acid monoesters. Similarly, visible-light photoredox catalysis can convert carboxylic acids into alkyl radicals via a single-electron transfer (SET) process. princeton.eduacs.org These radicals can then participate in a wide array of transformations, including additions to alkenes or cross-coupling reactions. princeton.eduacs.org

While direct synthesis of this compound using these methods is not yet established, the underlying principles are highly relevant. A potential synthetic route could involve the electrochemical or photochemical decarboxylative coupling of a suitable carboxylic acid precursor. These techniques avoid the need for stoichiometric, often harsh, oxidants and offer unique reactivity that is complementary to traditional methods. nih.govmdpi.com

FeaturePhotoredox CatalysisElectrochemical Synthesis
Energy Source Visible light (e.g., LEDs)Electrical current
Key Component Photocatalyst (e.g., Iridium or organic dye)Electrodes (Anode and Cathode)
Mechanism Photoinduced electron transfer (PET) to generate radicals. rsc.orgDirect electron transfer at the electrode surface. nih.gov
Advantages Mild conditions, high functional group tolerance, traceless reagent (light). princeton.eduAvoids chemical oxidants/reductants, highly tunable, scalable. nih.govacs.org
Potential Application Decarboxylative functionalization of a carboxylic acid precursor. acs.orgAnodic oxidation (Kolbe or Hofer-Moest type reaction) of a dicarboxylic acid monoester. nih.gov

Advanced Characterization Techniques for In Situ Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is crucial for optimizing chemical processes. Advanced in situ characterization techniques, which monitor reactions in real-time without altering the system, provide a continuous stream of data, enabling scientists to observe transient intermediates, determine kinetic profiles, and identify optimal endpoints. acs.orgmt.com

For diester synthesis, several spectroscopic tools are invaluable. spectroscopyonline.com

In situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are excellent for tracking the concentration of reactants and products by monitoring specific functional group peaks (e.g., the C=O stretch of the ester and the O-H stretch of the carboxylic acid). spectroscopyonline.com

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, allowing for the unambiguous identification of reactants, intermediates, and products directly in the reaction mixture. fau.eu

In situ Mass Spectrometry (MS): Techniques like Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS) can directly sample neutral organic molecules from complex reaction mixtures, providing real-time feedback on reaction progress and mechanistic insights. acs.org

These technologies are essential for optimizing the advanced synthetic methods discussed previously. For example, in situ monitoring can be used to fine-tune residence times in flow reactors, identify catalyst deactivation in biocatalytic processes, or elucidate complex mechanisms in photochemical reactions. researchgate.netista.ac.at

TechniqueInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Functional group concentration, reaction kinetics. spectroscopyonline.comFast, robust, widely applicable to liquid phase.Less structurally specific, can be difficult in complex mixtures.
Raman Spectroscopy Complements FTIR, good for aqueous and symmetric systems. spectroscopyonline.comNon-destructive, minimal sample prep, fiber-optic probes.Can be affected by fluorescence. spectroscopyonline.com
NMR Spectroscopy Detailed structural information, quantification. fau.euHighly specific, unambiguous identification.Lower sensitivity, more expensive equipment.
Mass Spectrometry Molecular weight of components, detection of intermediates. acs.orgHigh sensitivity and selectivity. acs.orgIonization can be challenging for some neutral analytes.

Predictive Modeling for Structure-Reactivity Relationships in Diester Systems

The integration of data science and machine learning into chemistry is creating powerful new tools for prediction and discovery. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods that correlate the chemical structure of molecules with their reactivity, biological activity, or physical properties. wikipedia.orgnih.gov

In the context of diester synthesis, these models can be used to build structure-reactivity relationships. By training a model on a dataset of reactions with varying substrates, catalysts, and conditions, it becomes possible to predict the outcome (e.g., yield or selectivity) for a new, untested reaction. mit.edu For the synthesis of a library of diesters related to this compound, such models could predict:

The optimal catalyst for a given dicarboxylic acid and alcohol pair.

The reaction rate under different temperature and solvent conditions.

The potential for side product formation.

The development of these predictive models relies heavily on the generation of high-quality, standardized datasets, often through high-throughput experimentation. mit.edu While building these models requires significant initial effort, the payoff is a dramatically accelerated development cycle for new chemical processes, allowing for in silico screening of reaction conditions before committing to extensive laboratory work. nih.gov This data-driven approach represents the future of chemical process development, moving from trial-and-error to rational, predictive design.

Q & A

Q. Which experimental techniques elucidate the mechanistic pathways of this compound esterification?

  • Answer : Isotopic labeling (e.g., ¹⁸O in methanol) tracks oxygen incorporation. In situ Fourier-transform infrared (FTIR) spectroscopy monitors intermediate formation. Kinetic studies (variable-time sampling) and isotope effects reveal rate-determining steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.